3-benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile
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Overview
Description
Preparation Methods
The preparation of 3-benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile involves several synthetic routes. One common method includes the reaction of benzylamine with a suitable aldehyde to form an imine intermediate, which is then subjected to cyclization and methoxylation reactions under controlled conditions . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
3-benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile undergoes various chemical reactions, including:
Scientific Research Applications
3-benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biochemical effects . The exact molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating these mechanisms .
Comparison with Similar Compounds
3-benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile can be compared with other similar compounds, such as:
- 3-benzyl-8a-methoxyhexahydro-2H-benzo[e][1,3]oxazine-4a(5H)-carbonitrile
- rac-(4aR,8aR)-3-benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior .
Properties
Molecular Formula |
C17H22N2O2 |
---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
3-benzyl-8a-methoxy-2,4,5,6,7,8-hexahydrobenzo[e][1,3]oxazine-4a-carbonitrile |
InChI |
InChI=1S/C17H22N2O2/c1-20-17-10-6-5-9-16(17,12-18)13-19(14-21-17)11-15-7-3-2-4-8-15/h2-4,7-8H,5-6,9-11,13-14H2,1H3 |
InChI Key |
PFLJRAHBPVSEHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC12CCCCC1(CN(CO2)CC3=CC=CC=C3)C#N |
Origin of Product |
United States |
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